molecular formula C5H2F3NO2S B13464325 3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid

Cat. No.: B13464325
M. Wt: 197.14 g/mol
InChI Key: XPXCDOWDNNVLND-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a thiazole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like tetrabutylammonium fluoride (TBAF) . Another approach includes the use of trifluoromethyl iodide (CF3I) in the presence of a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability . This interaction can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H2F3NO2S

Molecular Weight

197.14 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)3-2(4(10)11)1-12-9-3/h1H,(H,10,11)

InChI Key

XPXCDOWDNNVLND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)C(F)(F)F)C(=O)O

Origin of Product

United States

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